Boc-(R)-alpha-benzyl-proline
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Overview
Description
Boc-®-alpha-benzyl-proline is a derivative of the amino acid proline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alpha carbon is substituted with a benzyl group. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of removal under mild acidic conditions.
Mechanism of Action
Target of Action
Boc-®-alpha-benzyl-proline, also known as ®-2-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a compound that primarily targets amino groups in organic synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of various compounds .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process involves the formation of Boc-protected amines and amino acids, which are stable towards most nucleophiles and bases . The Boc group is selectively added to the amino group, blocking its reactivity and allowing for selective reactions to occur elsewhere in the molecule .
Biochemical Pathways
This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Pharmacokinetics
The boc group is known to be stable under various conditions, which could potentially influence the adme (absorption, distribution, metabolism, and excretion) properties of the compound .
Result of Action
The primary result of the action of Boc-®-alpha-benzyl-proline is the protection of amino groups in organic synthesis. This protection allows for selective reactions to occur elsewhere in the molecule, facilitating the synthesis of complex organic compounds .
Action Environment
The action of Boc-®-alpha-benzyl-proline can be influenced by various environmental factors. For instance, the Boc group can be added to amines under aqueous conditions, suggesting that the presence of water is crucial for this reaction . Additionally, the reaction requires a base such as sodium hydroxide . The stability of the Boc group under various conditions also suggests that it can function effectively in a wide range of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-alpha-benzyl-proline typically involves the protection of the amino group of ®-alpha-benzyl-proline with a tert-butoxycarbonyl group. This can be achieved by reacting ®-alpha-benzyl-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
(R)−α−benzyl−proline+Boc2O→Boc−(R)−α−benzyl−proline
Industrial Production Methods
In an industrial setting, the production of Boc-®-alpha-benzyl-proline follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Boc-®-alpha-benzyl-proline can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, and reduction to form toluene.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole (HOBt).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Deprotection: ®-alpha-benzyl-proline.
Coupling Reactions: Peptides containing Boc-®-alpha-benzyl-proline.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Scientific Research Applications
Boc-®-alpha-benzyl-proline is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the design and synthesis of therapeutic peptides and peptidomimetics.
Industry: In the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Boc-®-alpha-benzyl-proline can be compared with other Boc-protected amino acids, such as Boc-proline and Boc-phenylalanine. The unique feature of Boc-®-alpha-benzyl-proline is the presence of the benzyl group, which can influence the compound’s reactivity and interactions in peptide synthesis. Similar compounds include:
- Boc-proline
- Boc-phenylalanine
- Boc-leucine
These compounds share the common feature of having a Boc-protected amino group, but differ in their side chains, which can affect their chemical properties and applications.
Properties
IUPAC Name |
(2R)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUNPRGYFCIXSM-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375939 |
Source
|
Record name | Boc-(R)-alpha-benzyl-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706806-60-2 |
Source
|
Record name | Boc-(R)-alpha-benzyl-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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